molecular formula C7H7F2NO B6251582 2-(2,6-difluoropyridin-4-yl)ethan-1-ol CAS No. 1283717-50-9

2-(2,6-difluoropyridin-4-yl)ethan-1-ol

Cat. No.: B6251582
CAS No.: 1283717-50-9
M. Wt: 159.1
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Description

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two fluorine atoms at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol typically involves the reaction of 2,6-difluoropyridine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the pyridine ring at the 4-position. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluoropyridin-4-yl)ethan-1-ol: Similar structure but with fluorine atoms at the 2 and 3 positions.

    2-(2,5-Difluoropyridin-4-yl)ethan-1-ol: Similar structure but with fluorine atoms at the 2 and 5 positions.

    2-(2,6-Dichloropyridin-4-yl)ethan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

2-(2,6-Difluoropyridin-4-yl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1283717-50-9

Molecular Formula

C7H7F2NO

Molecular Weight

159.1

Purity

95

Origin of Product

United States

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